molecular formula C12H14ClN3O B1372630 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline CAS No. 1040008-46-5

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline

Cat. No.: B1372630
CAS No.: 1040008-46-5
M. Wt: 251.71 g/mol
InChI Key: HXSWXMQNZRDLBJ-UHFFFAOYSA-N
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Description

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS: 1040008-46-5) is a halogen-substituted aniline derivative featuring a 1,2,4-oxadiazole ring with a bulky tert-butyl substituent at the 3-position. Its molecular formula is C₁₂H₁₄ClN₃O, with a molecular weight of 251.72 g/mol . The compound is characterized by a planar oxadiazole core fused to a chlorinated aromatic ring, stabilized by intramolecular hydrogen bonding involving the aniline NH₂ group and oxadiazole nitrogen atoms .

Synthetic routes for analogous 1,2,4-oxadiazoles typically involve 1,3-dipolar cycloaddition or amidoxime cyclization strategies.

Properties

IUPAC Name

2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-12(2,3)11-15-10(17-16-11)8-6-7(13)4-5-9(8)14/h4-6H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWXMQNZRDLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline typically involves the reaction of tert-butylamidoxime with 4-chlorobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction proceeds through a cyclization process to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals due to its structural characteristics that may enhance bioactivity. Its oxadiazole moiety is known for contributing to biological activity, particularly in anti-cancer and anti-inflammatory agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline can inhibit tumor growth in various cancer cell lines. The oxadiazole ring is believed to play a crucial role in this activity by interacting with cellular targets involved in cancer progression.

Agrochemical Applications

This compound's potential as an agrochemical has been explored, particularly as a pesticide or herbicide. The chlorinated aniline component may contribute to its effectiveness against pests.

Data Table: Agrochemical Efficacy

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85%
This compoundWeeds78%

Material Science

The unique properties of this compound make it suitable for use in material science applications, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This enhancement is attributed to the strong intermolecular interactions facilitated by the oxadiazole group.

Mechanism of Action

The mechanism of action of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 4) Key Properties
This compound C₁₂H₁₄ClN₃O 251.72 Chlorine (-Cl) Powder form; room-temperature stability; safety data unavailable .
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline (Compound 1) C₁₁H₁₃N₃O 217.26 Amino (-NH₂) Crystallizes with two molecules per asymmetric unit; H-bonding network .
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline C₁₂H₁₄FN₃O 235.26 Fluorine (-F) Supplier data available; synthesis and bioactivity not reported .
Key Observations:
  • Fluorine (electronegativity: 4.0) may further increase polarity and metabolic resistance but reduce lipophilicity relative to chlorine .
  • Steric and Crystallographic Features :
    • The tert-butyl group in all analogs induces significant steric hindrance, influencing packing efficiency in crystalline states. Compound 1 exhibits interplanar angles of 9–22° between aromatic and oxadiazole rings, affecting π-π stacking interactions .

Biological Activity

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS No. 1040008-46-5) is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is C12H14ClN3O, with a molecular weight of approximately 237.72 g/mol. The compound features a chloroaniline structure that may contribute to its biological activity through interactions with biological targets.

Research indicates that compounds containing oxadiazole rings can modulate various biological pathways. The mechanism of action for this compound may involve:

  • Inhibition of Protein Kinases : Similar oxadiazole derivatives have shown inhibitory effects on protein kinases involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. Key findings include:

Assay Type Concentration Effect Observed
Cell Viability AssayUp to 100 μMNo cytotoxicity observed
SRE.L Activity AssayVariesSignificant inhibition in cancer cells
Antioxidant AssayVariesModerate scavenging activity

In one study, the compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation without inducing significant cytotoxicity at high concentrations .

Case Studies

A notable case study explored the effects of oxadiazole derivatives on cancer cell lines. The study found that compounds with similar structural features exhibited potent inhibition of Gα12-stimulated SRE.L activity in PC3 cells. This suggests that this compound may have similar inhibitory properties .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on related oxadiazole compounds indicate:

  • Absorption : Likely moderate due to lipophilicity from the tert-butyl group.
  • Metabolism : Potentially metabolized by cytochrome P450 enzymes.

Toxicological assessments suggest a favorable profile with no acute toxicity observed in preliminary assays .

Q & A

Q. What are the established synthetic routes for 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline?

The compound can be synthesized via the amidoxime route. A one-pot method involves activating a carboxylic acid derivative (e.g., 4-chlorobenzoic acid) with 1,1'-carbonyldiimidazole (CDI) in DMF, followed by acylation of tert-butylamidoxime. Cyclodehydration at 120°C for 4 hours yields the 1,2,4-oxadiazole core. Yields typically range from 50–65% after purification . Alternative routes may use nitrobenzonitrile precursors, where nitro groups are reduced to amines and further functionalized, though specific protocols for the chloro derivative require adaptation .

Q. How is the structure of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for structural confirmation. For example, analogous compounds crystallize with distinct molecular orientations (e.g., interplanar angles of 22° and 9° between aromatic and oxadiazole rings) and exhibit hydrogen-bonded networks. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve torsional angles and bond lengths . Complementary techniques like 1^1H/13^{13}C NMR and HRMS validate purity and functional groups.

Q. What are the key spectral characteristics for identifying this compound?

  • NMR : The tert-butyl group appears as a singlet (~1.3 ppm in 1^1H NMR, ~30 ppm in 13^{13}C NMR). The oxadiazole ring protons are deshielded (8.5–9.0 ppm for aromatic protons adjacent to the ring).
  • MS : Molecular ion peaks [M+H]+^+ align with the molecular formula (C12_{12}H14_{14}ClN3_3O), with fragmentation patterns showing loss of tert-butyl (57 Da) or Cl (35/37 Da).
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-O (1250–1300 cm1^{-1}) confirm the oxadiazole core .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Solvent Choice : DMF enhances acylation efficiency due to its high polarity, but switching to DMA or THF may reduce side reactions.
  • Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates CDI-mediated activation.
  • Temperature Control : Gradual heating (ramping from 80°C to 120°C) minimizes premature cyclization.
  • Purification : Flash chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity .

Q. What methodologies are employed to evaluate its antitumor activity in vitro?

Derivatives of this compound (e.g., 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione) are tested using monolayer cell-survival assays. Protocols include:

  • Cell Lines : Panels of 11 cancer cell lines (e.g., CaCo-2, DLD1) treated with serial dilutions (0.1–100 µM).
  • IC50_{50} Determination : MTT assays quantify viability after 72 hours. Data analysis uses nonlinear regression (GraphPad Prism).
  • SAR Insights : Modifying the aniline substituent (e.g., chloro vs. nitro) correlates with potency; electron-withdrawing groups enhance activity .

Q. How can computational chemistry aid in understanding its pharmacological interactions?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets like tubulin or kinases, using crystal structures (PDB IDs: 1SA0, 3L8P).
  • QSAR Models : 3D descriptors (CoMFA, CoMSIA) predict activity trends. For example, steric bulk at the tert-butyl position improves membrane permeability.
  • MD Simulations : GROMACS assesses stability in lipid bilayers, informing bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
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2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.